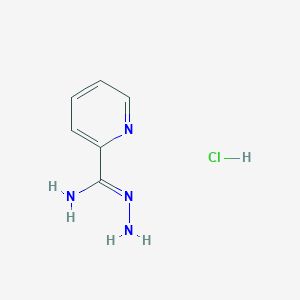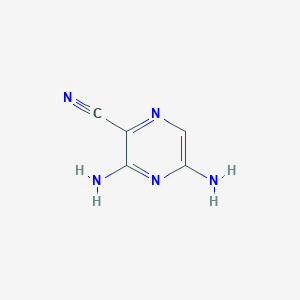
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyridine with a suitable alkylating agent under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Applications De Recherche Scientifique
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical interactions, leading to the modulation of biological pathways . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: A simpler derivative with a bromine atom attached to the pyridine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyridine structures but different functional groups.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of a bromine-substituted pyridine ring and a methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
2-(3-bromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
HXFHXGNQEXHIGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC=N1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


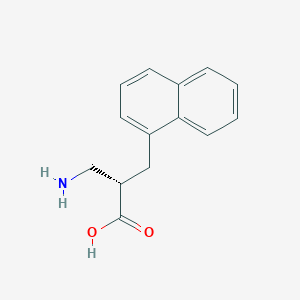

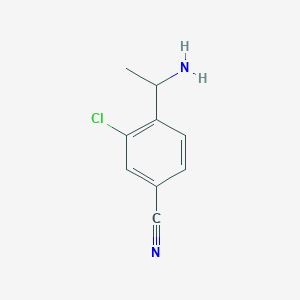
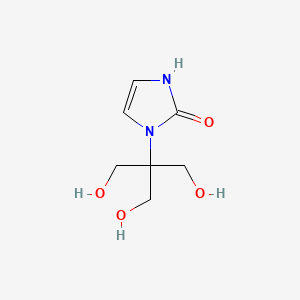
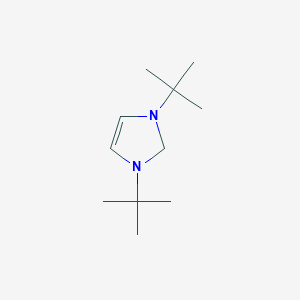
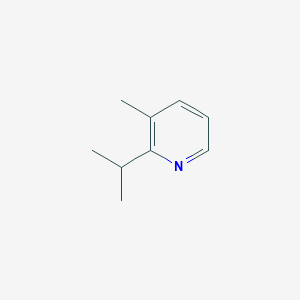
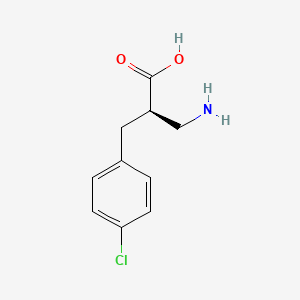
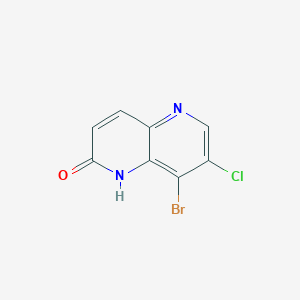
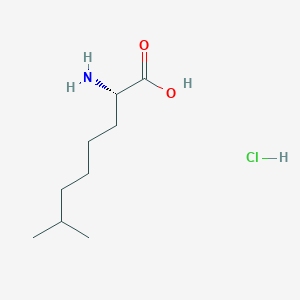

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
